

4-Methylumbelliferone-13C4 CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Methylumbelliferone-13C4

Cat. No.: B565963

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An In-depth Technical Guide to 4-Methylumbelliferone-13C4

This guide provides comprehensive technical information on **4-Methylumbelliferone-13C4**, including its chemical properties, and delves into the biological activities, mechanisms of action, and experimental applications of its unlabeled counterpart, 4-methylumbelliferone (4-MU), for which the isotopically labeled version serves as a crucial analytical standard. This document is intended for researchers, scientists, and professionals in drug development.

Core Compound Data: 4-Methylumbelliferone-13C4

4-Methylumbelliferone-13C4 is the stable isotope-labeled version of 4-Methylumbelliferone (4-MU), also known as hymecromone. It is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses, such as pharmacokinetic studies, to ensure accuracy and precision.^[1]

Property	Value	Citations
CAS Number	1569304-40-0	[2][3][4][5]
Molecular Formula	C ₆ ¹³ C ₄ H ₈ O ₃	[2][3][5]
Molecular Weight	180.14 g/mol	[2][5][6]
Synonyms	7-Hydroxy-4-methylcoumarin-13C ₄ , Hymecromone-13C ₄	[7]
Purity	>95% (HPLC)	[2]
Storage Temperature	2-8°C or -20°C	[2]

Biological Activity and Mechanism of Action of 4-Methylumbelliferone (4-MU)

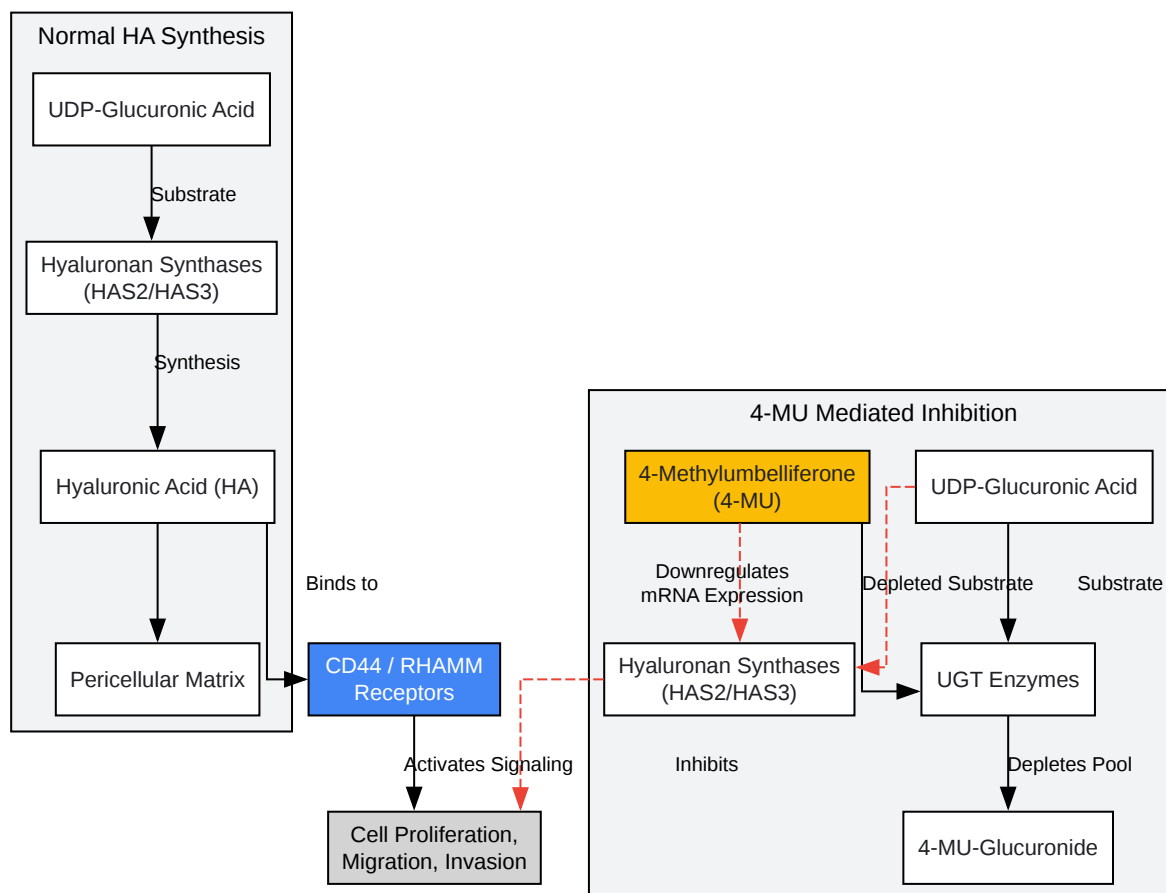
4-Methylumbelliferone is a derivative of coumarin recognized for its wide range of biological effects, most notably as an inhibitor of hyaluronic acid (HA) synthesis.[7][8][9] Its therapeutic potential is being explored in oncology, immunology, and inflammatory diseases.[9][10][11]

Inhibition of Hyaluronic Acid (HA) Synthesis

The primary mechanism of 4-MU involves the disruption of hyaluronic acid biosynthesis through a dual action:

- **Substrate Depletion:** 4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs). This process conjugates 4-MU with glucuronic acid, thereby depleting the intracellular pool of UDP-glucuronic acid (UDP-GlcUA), an essential precursor for HA synthesis by Hyaluronan Synthases (HAS).[12][13]
- **Downregulation of HAS Expression:** 4-MU has been shown to suppress the mRNA expression of hyaluronan synthases, particularly HAS2 and HAS3, which are often overexpressed in malignant cells.[13][14]

By inhibiting HA production, 4-MU effectively suppresses the formation of the HA-rich pericellular matrix that promotes cancer cell proliferation, migration, and invasion.[11][13][14]



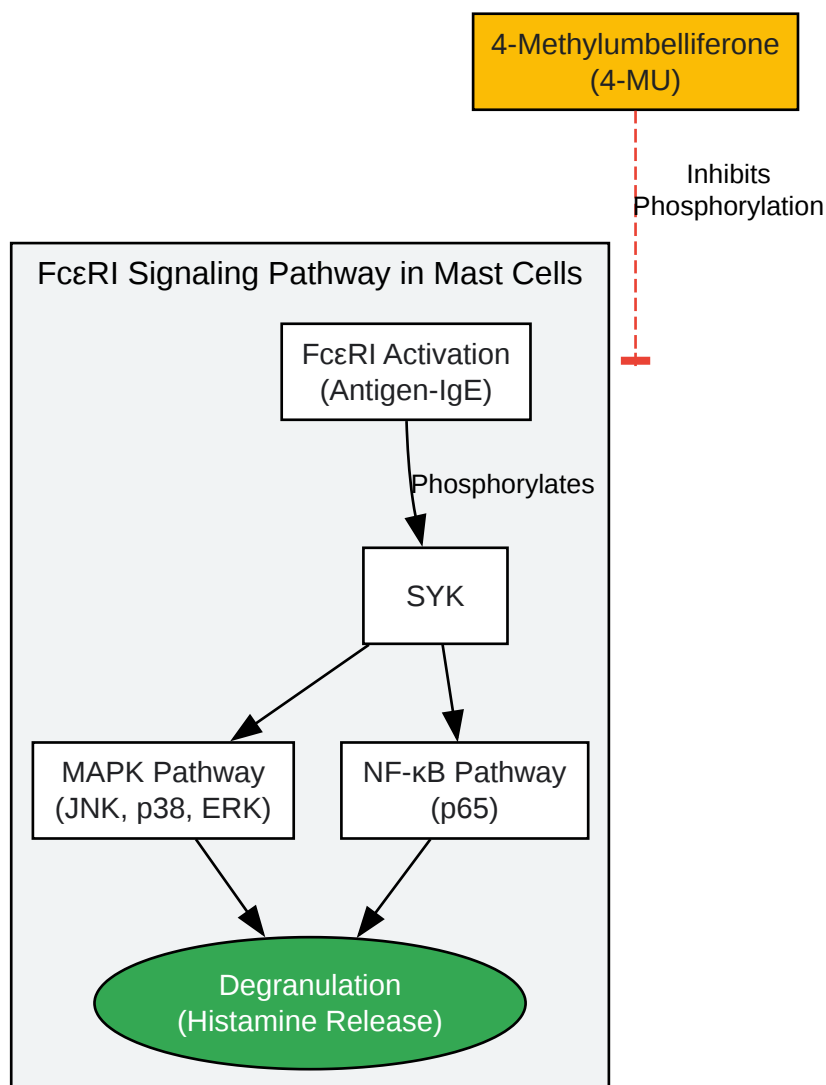
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Caption: Mechanism of 4-Methylumbelliferone (4-MU) in inhibiting hyaluronic acid synthesis.

Anti-Inflammatory and Immunomodulatory Effects

4-MU also exhibits significant anti-inflammatory properties. In mast cells, it has been shown to suppress FcεRI-mediated activation, a critical event in allergic and inflammatory responses.^[15] This inhibition is achieved by reducing the phosphorylation of key signaling proteins, including spleen tyrosine kinase (SYK) and downstream effectors in the MAPK (JNK, p38, ERK) and NF-

κ B pathways.[15] This action prevents mast cell degranulation and the release of inflammatory mediators like histamine.[15]



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Caption: Inhibition of the FcεRI signaling pathway in mast cells by 4-Methylumbelliferone.

Experimental Protocols & Methodologies

4-MU and its labeled variant, **4-Methylumbelliferone-13C4**, are used in a variety of experimental settings.

In Vitro Assays for Anticancer Effects

1. Cell Proliferation and Viability Assays:

- **Methodology:** Human pancreatic cancer cells (e.g., MIA PaCa-2) are cultured in appropriate media.[\[13\]](#) Cells are seeded in 96-well plates and treated with varying concentrations of 4-MU (e.g., 0.1 to 1.0 mM) for 48-72 hours.[\[13\]](#)[\[14\]](#) Cell viability is assessed using standard methods like MTT or WST-1 assays.
- **Purpose:** To determine the dose-dependent effect of 4-MU on cancer cell growth.

2. Cell Migration and Invasion Assays:

- **Methodology (Wound-Healing):** A confluent monolayer of cells is scratched to create a "wound." Cells are then treated with 4-MU. The rate of wound closure is monitored microscopically over 24-48 hours and compared to untreated controls.[\[13\]](#)
- **Methodology (Transwell/Matrigel):** Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. Cells are treated with 4-MU, and the number of cells that invade through the matrix and migrate to the lower chamber is quantified after a set incubation period.[\[13\]](#)
- **Purpose:** To evaluate the inhibitory effect of 4-MU on cancer cell motility and invasion.

3. Gene Expression Analysis:

- **Methodology:** Cells are treated with 4-MU for 24-72 hours. Total RNA is extracted, and cDNA is synthesized. The mRNA expression levels of target genes, such as HAS1, HAS2, and HAS3, are quantified using real-time quantitative PCR (RT-qPCR).[\[14\]](#)
- **Purpose:** To determine if 4-MU's mechanism involves the transcriptional regulation of hyaluronan synthases.

In Vivo Pharmacokinetic Studies

1. Animal Dosing and Sample Collection:

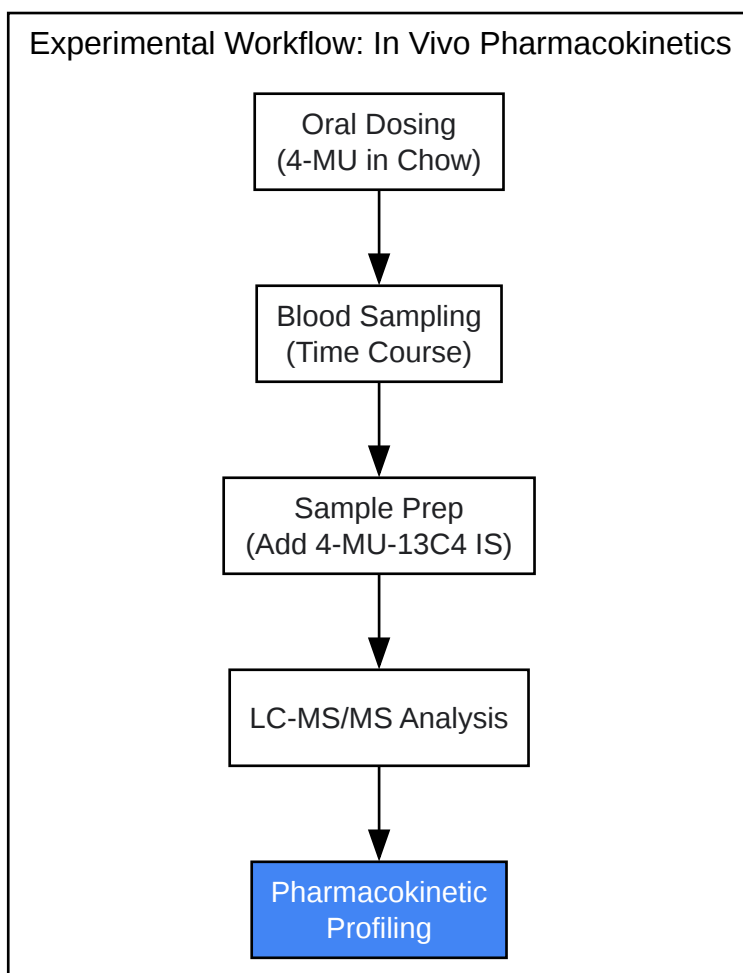
- **Methodology:** Mice (e.g., C57BL/6 or BALB/c) are fed a diet containing a specified percentage of 4-MU (e.g., 5% w/w).[\[16\]](#)[\[17\]](#) This oral administration route is often used for

long-term studies.[16] Blood samples are collected at various time points to establish a pharmacokinetic profile.[17]

- Purpose: To study the absorption, distribution, metabolism, and excretion (ADME) of 4-MU and its metabolites in a living organism.

2. Bioanalytical Method using LC-MS/MS:

- Methodology: Serum or plasma samples are processed, typically by protein precipitation. **4-Methylumbelliferone-13C4** is added as an internal standard to the samples and calibration standards.[1] The concentrations of 4-MU and its primary metabolites, 4-methylumbelliferyl glucuronide (4-MUG) and 4-methylumbelliferyl sulfate (4-MUS), are then quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][17]
- Purpose: To accurately measure the concentration of the parent drug and its metabolites over time, for which the stable isotope-labeled standard is critical.



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